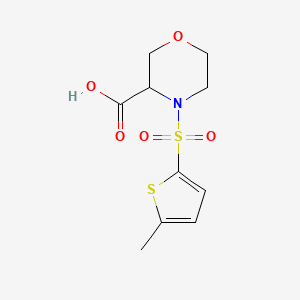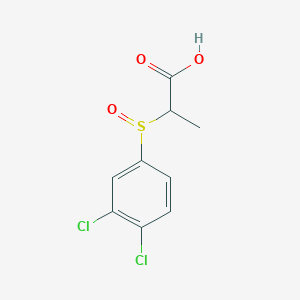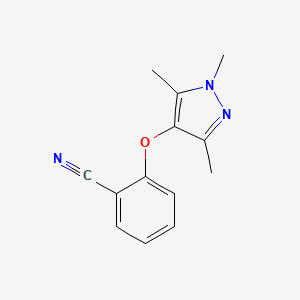![molecular formula C13H15NO4 B7581188 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581188.png)
7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, also known as 7-MA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of bicyclic compounds and has been found to exhibit a range of interesting properties that make it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood. However, it is believed that this compound acts by binding to specific receptors in the brain and modulating the release of certain neurotransmitters. This modulation of neurotransmitters is believed to be responsible for the analgesic and anti-inflammatory effects of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid have been extensively studied. This compound has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. Additionally, 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been found to exhibit a range of other interesting properties, including its ability to modulate the release of certain neurotransmitters and its potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid in lab experiments is its potent analgesic and anti-inflammatory effects. Additionally, this compound has been found to be highly effective in animal models, making it an attractive candidate for further research. However, one of the main limitations of using 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several potential future directions for research on 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid and its potential therapeutic applications. Finally, more research is needed to determine the potential side effects of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid and to develop strategies to mitigate these effects.
Conclusion:
In conclusion, 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a compound that has been extensively studied for its potential therapeutic applications. This compound exhibits potent analgesic and anti-inflammatory effects and has been found to be highly effective in animal models. However, further research is needed to fully understand the mechanism of action of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid and to determine its potential side effects.
Méthodes De Synthèse
The synthesis of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between a furan and an azabicyclic compound. This method has been found to be highly effective and yields high-quality 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid.
Applications De Recherche Scientifique
The potential therapeutic applications of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid have been extensively studied in recent years. This compound has been found to exhibit a range of interesting properties that make it an attractive candidate for further research. Some of the potential applications of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid include its use as an analgesic, an anti-inflammatory agent, and as a potential treatment for addiction.
Propriétés
IUPAC Name |
7-(3-methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-7-4-5-18-11(7)12(15)14-8-2-3-10(14)9(6-8)13(16)17/h4-5,8-10H,2-3,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBPHXVUCBFWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2C3CCC2C(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581112.png)

![2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B7581129.png)
![4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581137.png)
![(2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid](/img/structure/B7581142.png)
![7-(5-Chlorofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581155.png)

![7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581173.png)

![7-(1,3-Thiazole-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581183.png)
![7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581201.png)
![7-[[3-(Trifluoromethyl)phenyl]methyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581215.png)
![7-(Thiophene-3-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581216.png)